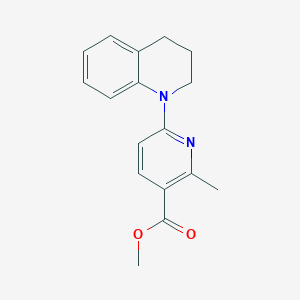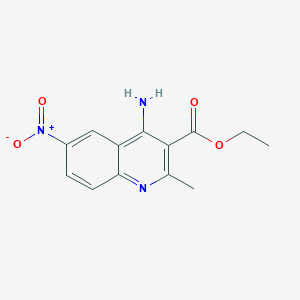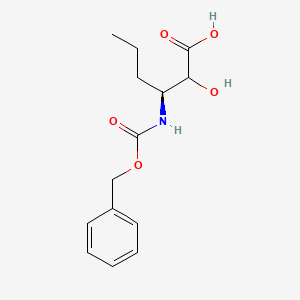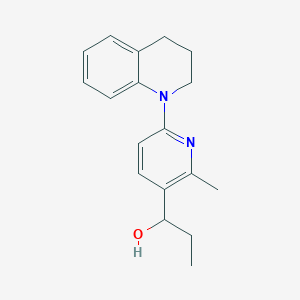
1-((Benzyloxy)methyl)-3-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)methyl)-3-bromobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-((Benzyloxy)methyl)-3-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-((benzyloxy)methyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Benzyloxy)methyl)-3-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)methyl)-3-bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)methyl)-3-bromobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the bromine atom can undergo substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Benzyloxy)methyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromobenzyl alcohol: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and applications.
1-Bromo-3-(methoxymethyl)benzene: Similar structure but with a methoxy group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
3395-75-3 |
|---|---|
Molekularformel |
C14H13BrO |
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
1-bromo-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C14H13BrO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI-Schlüssel |
RKPWKCWPVIPYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)

![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)




![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)





